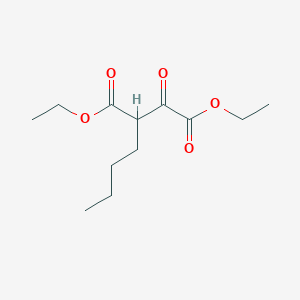

Diethyl 2-butyl-3-oxosuccinate

Description

Contextualization within the Chemistry of Oxosuccinate Esters and β-Keto Esters

To understand the utility of diethyl 2-butyl-3-oxosuccinate, it's essential to first consider its classification within two important families of organic compounds: oxosuccinate esters and β-keto esters.

Oxosuccinate Esters: These are diesters of oxosuccinic acid (also known as oxaloacetic acid). They are characterized by the presence of a ketone functional group on the carbon atom adjacent (alpha) to one of the ester groups. This arrangement of functional groups imparts a unique reactivity to the molecule. For instance, diethyl oxosuccinate is a colorless liquid that is insoluble in water but miscible with organic solvents like ethanol (B145695) and ether. chembk.com A common method for preparing diethyl oxosuccinate involves the reaction of ethyl acetate (B1210297), diethyl oxalate (B1200264), and sodium ethoxide, followed by acidification. chembk.com

β-Keto Esters: These compounds feature a ketone group at the β-position relative to an ester group. fiveable.me This structural motif is particularly valuable in organic synthesis because the protons on the α-carbon (the carbon between the ketone and ester groups) are acidic. fiveable.me This acidity allows for the easy formation of enolates when treated with a base, which can then act as nucleophiles in a variety of carbon-carbon bond-forming reactions. fiveable.me The presence of both ketone and ester functionalities allows for diverse synthetic transformations, making β-keto esters crucial intermediates in building complex carbon skeletons. fiveable.meresearchgate.net They are key synthons in the synthesis of a wide array of complex drug molecules due to their electrophilic and nucleophilic reactive sites. researchgate.netresearchgate.net

This compound combines these features. It is a derivative of butanedioic acid (succinic acid) with a butyl group at the 2-position and a ketone at the 3-position, along with two ethyl ester groups. chemsrc.com This specific substitution pattern influences its reactivity and makes it a tailored building block for specific synthetic targets.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 87378-94-7 |

| Molecular Formula | C12H20O5 |

| Molecular Weight | 244.28 g/mol |

| Boiling Point | 316.4ºC at 760 mmHg |

| Flash Point | 135ºC |

| Density | 1.057 g/cm³ |

| Refractive Index | 1.442 |

Data sourced from Chemsrc chemsrc.com

Historical Development and Evolution of Synthetic Strategies for Related α,γ-Dioxo Esters

The synthesis of α,γ-dicarbonyl compounds, a class that includes α,γ-dioxo esters, has been a long-standing area of interest in organic chemistry. The development of synthetic methods for these motifs has evolved significantly over time, moving from classical methods to more sophisticated catalytic approaches.

Early methods for synthesizing α-keto acids, the precursors to α-keto esters, date back to 1881 with Erlenmeyer's synthesis of pyruvic acid from the dehydration of tartaric acid. mdpi.com Traditional chemical syntheses often involved multi-step sequences. For example, malonate derivatives could be converted to α-keto esters through alkylation, oximation, and carbonylation. mdpi.com Another classical approach is the Friedel–Crafts acylation of aromatic hydrocarbons with ethyl oxalyl chloride to produce aryl α-keto esters. mdpi.com The Claisen condensation, a reaction between two esters in the presence of a strong base, has also been a cornerstone in the synthesis of β-keto esters and by extension, related dioxo esters. researchgate.net For instance, diethyl 2-cyano-3-oxosuccinate can be synthesized via the Claisen condensation of ethyl cyanoacetate (B8463686) with diethyl oxalate. mdpi.comresearchgate.net

The advent of transition-metal catalysis revolutionized the synthesis of these compounds. Palladium- and cobalt-catalyzed carbonylation of aryl halides under a carbon monoxide atmosphere provided a more direct route to α-keto acid esters. mdpi.com In 1987, Tanaka et al. demonstrated the bicarbonylation of aryl halides using a palladium catalyst under high pressure. mdpi.com This highlighted the potential for more efficient and selective syntheses.

More recently, there has been a push towards developing greener and more sustainable synthetic methods. mdpi.com These include biomass-based synthesis pathways and electrochemical methods. mdpi.com For example, the anodic oxidation of aryl methyl ketones in methanol (B129727) can directly yield α-keto acid methyl esters. mdpi.com These modern approaches often offer improved atom economy, milder reaction conditions, and a better environmental profile compared to traditional methods. mdpi.com

Significance of this compound as a Versatile Synthetic Intermediate

The specific structure of this compound, with its butyl substituent, makes it a particularly useful intermediate for introducing a butyl group into a target molecule while also providing reactive handles for further chemical transformations. Its role as a synthetic intermediate is highlighted in its application for creating more complex and highly functionalized molecules.

One notable application is in the synthesis of highly functionalized indanes. acs.org Indanes are core structural motifs in numerous natural products and pharmaceuticals with a wide range of biological activities. acs.org An unprecedented method has been developed for the synthesis of these indanes from arynes and α,γ-diketo esters, including derivatives like this compound. acs.org This reaction proceeds under mild and nearly pH-neutral conditions, which allows for excellent functional group tolerance. acs.org Theoretical studies suggest that the reaction proceeds through a benzocyclobutane intermediate. acs.org

The versatility of β,γ-unsaturated α-ketoesters, which are structurally related to this compound, further underscores the synthetic potential of this class of compounds. They participate in a wide variety of catalytic asymmetric transformations, allowing for the efficient creation of stereogenic centers with high enantioselectivity. nih.gov The unique 1,2-dicarbonyl motif can coordinate to chiral catalysts, enabling precise control over the stereochemical outcome of reactions. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-butyl-3-oxobutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O5/c1-4-7-8-9(11(14)16-5-2)10(13)12(15)17-6-3/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLOIWHCTGVISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290837 | |

| Record name | diethyl 2-butyl-3-oxobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87378-94-7 | |

| Record name | NSC71398 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2-butyl-3-oxobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Strategies and Methodologies for Diethyl 2 Butyl 3 Oxosuccinate

Classical Ester Condensation Approaches

Claisen Condensation and Related Alkylation Protocols for Substituted Oxosuccinates

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that is particularly useful for the synthesis of β-keto esters. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of two ester molecules in the presence of a strong base, such as sodium ethoxide. wikipedia.org To synthesize diethyl 2-butyl-3-oxosuccinate, a mixed Claisen condensation would be employed.

The general mechanism proceeds through the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester. wikipedia.org For the specific synthesis of this compound, this would likely involve the reaction of diethyl oxalate (B1200264) with an ester containing a butyl group, such as diethyl hexanoate (B1226103), in the presence of a suitable base. The base, typically sodium ethoxide, deprotonates the α-carbon of diethyl hexanoate to form the corresponding enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion leads to the formation of the β-keto ester product.

An alternative and often more controlled approach involves the alkylation of a pre-formed oxosuccinate derivative. For instance, diethyl 2-oxosuccinate (diethyl oxalacetate) can be prepared and subsequently alkylated with a butyl halide (e.g., butyl bromide) in the presence of a base. This method allows for the direct introduction of the butyl group at the desired position. The choice of base and reaction conditions is crucial to prevent side reactions such as self-condensation or over-alkylation.

A similar strategy has been demonstrated in the synthesis of diethyl 2-allyl-3-oxosuccinate, where ethyl acetoacetate (B1235776) is reacted with allyl bromide in the presence of sodium ethoxide. This highlights the utility of alkylation in preparing substituted oxosuccinates.

Methodologies Involving Diethyl Oxalate as a Key Starting Material

Diethyl oxalate is a versatile and common starting material for the synthesis of various organic compounds, including substituted succinates. wikipedia.org Its two ester functionalities provide multiple reaction sites for condensation reactions. A well-established method for preparing substituted oxosuccinates is the condensation of diethyl oxalate with an appropriate ester in the presence of a base. chembk.comprepchem.com

For the synthesis of this compound, diethyl oxalate would be reacted with diethyl hexanoate. The reaction is typically carried out in an inert solvent like diethyl ether or ethanol (B145695), with sodium ethoxide serving as the base. prepchem.com The reaction mixture is stirred, often overnight, to ensure complete reaction. Acidification of the reaction mixture then yields the desired product. prepchem.com

This approach has been successfully applied to synthesize a variety of 2-substituted-3-oxosuccinates. For example, the condensation of diethyl oxalate with ethyl cyanoacetate (B8463686) using sodium ethoxide in ethanol yields diethyl 2-cyano-3-oxosuccinate. mdpi.com This demonstrates the general applicability of diethyl oxalate as a precursor in Claisen-type condensations for accessing functionalized succinate (B1194679) derivatives.

Table 1: Examples of Diethyl Oxalate Condensation Reactions

| Reactant 2 | Base | Product | Reference |

| Ethyl Acetate (B1210297) | Sodium Ethoxide | Diethyl 2-oxosuccinate | chembk.com |

| Ethyl Cyanoacetate | Sodium Ethoxide | Diethyl 2-cyano-3-oxosuccinate | mdpi.com |

| Ethyl Phenoxyacetate | Sodium Ethoxide | Diethyl 2-phenoxy-3-oxosuccinate | prepchem.com |

Advanced Synthetic Transformations and Catalytic Methods

Palladium-Catalyzed Reactions for Selective Ester Cleavage and Derivatization

Palladium catalysis offers powerful tools for selective transformations in organic synthesis. yale.edunih.gov While direct palladium-catalyzed synthesis of this compound is not commonly reported, related reactions on similar substrates highlight the potential for derivatization. Palladium-catalyzed reactions often proceed under mild and neutral conditions, offering advantages over classical methods. nih.gov

For instance, palladium-catalyzed decarboxylation of allyl β-keto esters provides a route to α-allyl ketones. nih.gov This type of reaction could potentially be adapted for the derivatization of a pre-formed oxosuccinate structure. If a suitable precursor containing an allylic ester group were synthesized, palladium-catalyzed cleavage could lead to a modified succinate derivative.

Furthermore, palladium-catalyzed cross-coupling reactions are widely used to form carbon-carbon bonds. rsc.org While typically applied to aryl or vinyl halides/triflates, developments in this area could potentially enable the direct coupling of a butyl group to a suitable oxosuccinate precursor. The choice of ligand is often critical in controlling the selectivity and efficiency of these reactions. nih.gov

Grignard Reagent Additions and Analogous Carbon-Carbon Bond Forming Reactions

Grignard reagents, with the general formula RMgX, are potent nucleophiles widely used for forming carbon-carbon bonds. libretexts.orglibretexts.org They readily add to carbonyl compounds, including esters. pressbooks.pub The reaction of a Grignard reagent with an ester typically leads to the formation of a tertiary alcohol after the addition of two equivalents of the Grignard reagent. libretexts.orgpressbooks.pub

However, by carefully controlling the reaction conditions and the nature of the substrate, it may be possible to achieve a single addition. For the synthesis of this compound, one could envision a scenario where a butyl Grignard reagent (e.g., butylmagnesium bromide) is added to a derivative of diethyl oxalate. The challenge lies in preventing the second addition to the newly formed ketone. The use of less reactive organometallic reagents, such as organocuprates, can sometimes allow for the isolation of the ketone intermediate. pressbooks.pub

A more plausible strategy would involve the addition of a Grignard reagent to a nitrile-containing precursor. For example, the addition of a Grignard reagent to a cyanonicotinate derivative has been used to construct substituted naphthyridinone scaffolds. nih.gov A similar approach could potentially be applied to a cyano-substituted succinate derivative, where the butyl Grignard reagent would add to the nitrile, which upon hydrolysis would yield the desired ketone functionality.

Multicomponent Reactions (MCRs) Incorporating Oxosuccinate Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates substantial portions of all the starting materials. beilstein-journals.orgnih.gov These reactions are atom-economical and can rapidly generate molecular diversity. beilstein-journals.org

While a specific MCR for the direct synthesis of this compound is not prominently described, oxosuccinate derivatives have been utilized as components in MCRs to generate complex heterocyclic structures. nih.govbeilstein-journals.org For example, diethyl 2-oxosuccinate has been used in the synthesis of quinoline (B57606) derivatives. nih.gov

The development of a novel MCR to synthesize this compound would likely involve the reaction of diethyl oxalate, a source of the butyl group (such as butylamine (B146782) or a butyl-containing aldehyde), and a third component to facilitate the desired bond formations. The discovery and optimization of such a reaction would represent a significant advancement in the synthesis of this class of compounds.

Chemoenzymatic and Biocatalytic Synthesis Routes for Enantiopure Intermediates

Chemoenzymatic and biocatalytic approaches provide sustainable and efficient alternatives for producing optically active compounds. These methods are characterized by high enantioselectivity and mild reaction conditions, minimizing the need for protecting groups and reducing waste.

Asymmetric Reduction of Keto Groups Mediated by Microorganisms (e.g., Yeast)

The asymmetric reduction of the keto group in β-keto esters is a well-established method for producing chiral hydroxy esters, which are valuable building blocks in organic synthesis. Microorganisms, particularly yeast, are widely used for this transformation due to their availability, low cost, and the presence of multiple dehydrogenases/reductases that can catalyze the reduction with high stereoselectivity. nih.gov

The reduction of diethyl 2-methyl-3-oxosuccinate, a related compound, has been studied using various yeast strains. For instance, Saccharomyces fermentati has been shown to reduce diethyl 2-methyl-3-oxosuccinate. tandfonline.comwikipedia.org An enzyme, diethyl 2-methyl-3-oxosuccinate reductase, was purified from S. fermentati and found to be NADPH-dependent. tandfonline.com This enzyme catalyzes the reduction to form diethyl (2R,3R)-2-methyl-3-hydroxysuccinate. wikipedia.org The purified enzyme exhibited high optical purity for the syn- and anti-reduction products, with enantiomeric excesses (e.e.) of over 99%. tandfonline.com

Similarly, baker's yeast (Saccharomyces cerevisiae) and Candida albicans have been employed for the asymmetric reduction of dimethyl 2-methyl-3-oxosuccinate. researchgate.netresearchgate.netresearchgate.net While S. cerevisiae produced a mixture of isomers with lower optical yields, C. albicans provided the (2R, 3R)-isomer with a high optical purity of 95% e.e. researchgate.netresearchgate.net The use of Candida albicans on diethyl 2-methyl-3-oxosuccinate also yielded a mixture of (3R)-methylmalates. electronicsandbooks.comresearchgate.net

The stereochemical outcome of these microbial reductions can be influenced by various factors, including the specific microorganism, substrate concentration, and reaction conditions. For example, in the reduction of diethyl 2-methyl-3-oxosuccinate with baker's yeast, the formation of the syn-(2R,3R) isomer was found to decrease with increasing substrate concentration. electronicsandbooks.com

Table 1: Asymmetric Reduction of Alkyl 2-methyl-3-oxosuccinates by Various Microorganisms

| Substrate | Microorganism | Products | Optical Purity (% e.e.) |

| Diethyl 2-methyl-3-oxosuccinate | Saccharomyces fermentati (purified enzyme) | syn-(2S,3S)- and anti-(2R,3S)-diethyl 2-methyl-3-hydroxysuccinate | >99 |

| Dimethyl 2-methyl-3-oxosuccinate | Candida albicans | (2R, 3R)-isomer | 95 |

| Diethyl 2-methyl-3-oxosuccinate | Baker's Yeast | syn-(2R,3R)- and anti-(2S,3R)-isomers | 79 (syn), 31 (anti) |

Enzymatic Transformations for Stereoselective Derivatization

In addition to whole-cell systems, isolated enzymes offer a more controlled approach to stereoselective synthesis. Lipases are particularly versatile biocatalysts for the kinetic resolution of racemic alcohols and esters through enantioselective acylation or hydrolysis. mdpi.com

While specific studies on the lipase-catalyzed resolution of this compound are not extensively documented in the provided context, the principles can be inferred from related transformations. For instance, lipases from Candida antarctica (both A and B) have demonstrated high efficiency in the resolution of cyclic β-hydroxy esters. researchgate.net Similarly, Pseudomonas fluorescens lipase (B570770) has been used for the resolution of 1-ethoxycarbonyl-2-hydroxy-cyclohexane. researchgate.net

The general approach involves the enantioselective acylation of a racemic hydroxy ester or the hydrolysis of a racemic acetate ester. This results in the separation of the two enantiomers, with one remaining as the alcohol and the other being converted to the ester (or vice versa), both in high enantiomeric purity.

Enzyme-catalyzed reductions using isolated dehydrogenases or reductases also represent a powerful tool. nih.gov These enzymes, often requiring a nicotinamide (B372718) cofactor like NAD(P)H, can be used for the asymmetric reduction of ketones with high enantioselectivity. rsc.org The development of whole-cell catalysts expressing specific dehydrogenases, coupled with a cofactor regeneration system, provides an efficient method for producing chiral alcohols. nih.gov For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been successfully used for the asymmetric reduction of a wide range of prochiral ketones and β-keto esters. nih.gov

Reaction Mechanisms and Reactivity Profiles of Diethyl 2 Butyl 3 Oxosuccinate

Cyclization and Heterocycle Formation Pathways

The presence of multiple, strategically placed functional groups makes Diethyl 2-butyl-3-oxosuccinate and related 2-oxosuccinates valuable precursors for the synthesis of heterocyclic compounds. researchgate.net The molecule contains electrophilic carbonyl centers and a nucleophilic α-carbon (via its enolate), allowing it to react with reagents that have two or more functional groups to form rings.

Common heterocycle formation pathways involving β-keto esters include:

Synthesis of Pyrazolones: Condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives leads to the formation of pyrazolone (B3327878) rings. The reaction typically involves initial formation of a hydrazone at one carbonyl group, followed by intramolecular nucleophilic attack from the nitrogen onto the other carbonyl (ester) and subsequent cyclization and dehydration.

Synthesis of Pyrimidines: Reaction with urea (B33335), thiourea, or guanidine (B92328) can produce substituted pyrimidine (B1678525) rings, which are core structures in many biologically active molecules. The reaction proceeds through condensation of the N-H groups of the reagent with the two carbonyl groups of the β-dicarbonyl system.

Synthesis of Pyrans and Pyrones: While less direct, 2-oxosuccinates can be incorporated into pyrone ring systems through various annulation strategies. nih.gov

These cyclization reactions leverage the inherent reactivity of the 1,3-dicarbonyl system to build complex molecular architectures from a relatively simple starting material.

Annulation Reactions Leading to Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Pyrrolones, Hydantoins)

The presence of a 1,3-dicarbonyl motif in this compound makes it an ideal substrate for condensation reactions with various nitrogen-containing nucleophiles to form a variety of heterocycles.

Pyrimidines:

The synthesis of pyrimidines from 1,3-dicarbonyl compounds is a well-established transformation, often proceeding via the Biginelli reaction or similar cyclocondensations. In the case of this compound, the reaction with urea, thiourea, or guanidine can lead to the formation of substituted pyrimidine derivatives. researchgate.netresearchgate.net The reaction is typically acid-catalyzed and involves the initial condensation of urea (or its analogue) with the β-keto ester, followed by cyclization and dehydration to form the pyrimidine ring. The general mechanism involves the formation of an N-acyliminium ion intermediate, which then undergoes cyclization.

A plausible reaction mechanism for the formation of a pyrimidine derivative from this compound and urea is as follows:

Protonation of the keto-carbonyl group of this compound.

Nucleophilic attack of a nitrogen atom from urea on the activated carbonyl carbon.

Dehydration to form an imine intermediate.

Intramolecular cyclization through the attack of the second nitrogen of the urea on one of the ester carbonyls.

Elimination of ethanol (B145695) to yield the final pyrimidine product.

| Reactant 1 | Reactant 2 | Heterocyclic Product | Key Reaction Type |

| This compound | Urea | 5-Butyl-6-ethoxycarbonyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine | Cyclocondensation |

| This compound | Thiourea | 5-Butyl-6-ethoxycarbonyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | Cyclocondensation |

| This compound | Guanidine | 2-Amino-5-butyl-6-ethoxycarbonyl-4-hydroxypyrimidine | Cyclocondensation |

Pyrrolones:

The synthesis of pyrrolones from this compound can be envisioned through a variation of the Paal-Knorr pyrrole (B145914) synthesis. While the classical Paal-Knorr synthesis utilizes 1,4-dicarbonyl compounds, modifications exist for 1,3-dicarbonyl substrates. The reaction would likely involve condensation with an amine to form an enamine, followed by intramolecular cyclization and dehydration. The butyl and ethoxycarbonyl groups would be substituents on the resulting pyrrolone ring.

Hydantoins:

The ketone functionality in this compound is a suitable starting point for the Bucherer-Bergs synthesis of hydantoins. google.commdpi.com This multicomponent reaction involves the treatment of a ketone with an alkali metal cyanide and ammonium (B1175870) carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes upon reaction with carbon dioxide (from the decomposition of ammonium carbonate) to yield the hydantoin (B18101) ring system. The resulting hydantoin would be substituted at the 5-position with a butyl group and an ethoxycarbonylmethyl group.

A patent describes the synthesis of 5-(sec-butyl) hydantoin from alpha-methyl-butyraldehyde, a water-soluble inorganic cyanide, and ammonium carbonate, highlighting the applicability of the Bucherer-Bergs reaction to precursors with a butyl group. google.com

| Starting Material | Reagents | Heterocyclic Product |

| This compound | KCN, (NH4)2CO3 | 5-Butyl-5-(ethoxycarbonylmethyl)hydantoin |

| This compound | Primary Amine, Acid Catalyst | Substituted Pyrrolone |

Formation of Oxygen-Containing Heterocyclic Systems

The structural features of this compound also allow for its conversion into various oxygen-containing heterocycles, such as furanones and lactones. These transformations often involve intramolecular cyclization reactions. For instance, under acidic or basic conditions, the enol form of the β-keto ester can undergo cyclization via attack of the enol hydroxyl on one of the ester carbonyl groups, followed by elimination of ethanol to form a substituted furanone.

Furthermore, reduction of one of the ester groups to a primary alcohol, followed by acid-catalyzed cyclization, can lead to the formation of lactones.

Reductive and Oxidative Transformations in Complex Syntheses

Chemoselective Reduction of Carbonyl Moieties

The presence of three carbonyl groups (one ketone and two esters) in this compound presents a challenge in terms of chemoselective reduction. The relative reactivity of these groups allows for selective transformations using appropriate reducing agents and reaction conditions.

Generally, ketones are more reactive towards nucleophilic reducing agents than esters. Therefore, the selective reduction of the keto group in the presence of the two ester functionalities is achievable. Reagents such as sodium borohydride (B1222165) (NaBH4) are commonly used for this purpose. mdpi.comnih.gov The reaction is typically carried out at low temperatures to enhance selectivity. The diastereoselectivity of this reduction can be influenced by the steric hindrance of the butyl group at the adjacent stereocenter. nih.govresearchgate.net

Conversely, the selective reduction of one or both of the ester groups while leaving the ketone intact is more challenging. This can sometimes be achieved by protecting the ketone group as a ketal prior to reduction with a strong reducing agent like lithium aluminum hydride (LiAlH4). harvard.edu Alternatively, specific enzymatic reductions can offer high chemoselectivity and stereoselectivity. nih.govwikipedia.org

| Substrate | Reducing Agent | Major Product | Selectivity |

| This compound | NaBH4 | Diethyl 2-butyl-3-hydroxysuccinate | Ketone over esters |

| This compound (ketone protected) | LiAlH4 | 2-Butyl-3-oxo-1,4-butanediol | Esters over protected ketone |

| This compound | Baker's Yeast | (3R)- or (3S)-Diethyl 2-butyl-3-hydroxysuccinate | High chemo- and stereoselectivity |

Oxidative Manipulations for Functional Group Interconversion

Oxidative transformations of this compound can be employed to introduce new functional groups or to modify the existing ones, thereby expanding its synthetic utility. For instance, oxidation of the carbon atom alpha to both carbonyl groups can be achieved under specific conditions.

Furthermore, if the keto group is first reduced to a secondary alcohol, subsequent oxidation can regenerate the ketone or, under more vigorous conditions, lead to cleavage of the carbon-carbon bond. The choice of oxidizing agent is crucial for controlling the outcome of the reaction. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would selectively oxidize the secondary alcohol back to the ketone, while stronger oxidizing agents could lead to more extensive transformations.

Diethyl 2 Butyl 3 Oxosuccinate As a Strategic Building Block in Total Synthesis

Application in Chiral Synthesis and Asymmetric Induction

The presence of a prochiral carbon at the C-2 position makes diethyl 2-butyl-3-oxosuccinate an excellent substrate for asymmetric transformations. The strategic placement of the butyl group and the adjacent carbonyl functionalities allows for high levels of stereocontrol in reactions, enabling the synthesis of enantiomerically enriched compounds.

The oxosuccinate framework is a cornerstone for generating a variety of optically active intermediates. Through stereoselective reactions such as asymmetric hydrogenation or alkylation, this compound can be converted into chiral building blocks. For instance, asymmetric reduction of the ketone can yield chiral β-hydroxy esters, while stereocontrolled alkylation at the α-carbon can introduce a second stereocenter with high diastereoselectivity.

The synthesis of homochiral α-alkyl succinic acid derivatives has been achieved using chiral iron succinoyl complexes, which act as chiral succinate (B1194679) enolate equivalents. rsc.orgelectronicsandbooks.com This methodology allows for highly regio- and stereoselective alkylation to produce β-alkyl substituted complexes, which can then be converted into the desired optically active succinic acid derivatives. rsc.org Similarly, derivatives of 2,3-dihydroxysuccinic acid have been used as starting materials for key fragments of biologically active natural products like Annonine I, demonstrating the role of the succinate core in building complex chiral molecules. researchgate.net The butyl group in this compound provides a lipophilic side chain that can be crucial for the biological activity of the target molecules.

Table 1: Examples of Optically Active Intermediates from Succinate Scaffolds

| Precursor Type | Reaction Type | Product Class | Potential Application |

| β-Keto Succinate | Asymmetric Hydrogenation | Chiral β-Hydroxy Succinate | Synthesis of statin side chains, chiral ligands |

| Chiral Iron Succinoyl Complex | Stereoselective Alkylation | Homochiral α-Alkyl Succinic Acid Derivatives rsc.org | Precursors for pseudopeptides, enzyme inhibitors electronicsandbooks.com |

| Dihydroxysuccinic Acid | Esterification and Substitution | Chiral Bromo-hydroxysuccinate | Building block for natural products (e.g., Annonine I) researchgate.net |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org The structural framework of this compound is well-suited for the design of novel chiral auxiliaries. The 1,3-dicarbonyl motif can be cyclized with chiral amines or amino alcohols to form heterocyclic structures such as oxazolidinones or pyrazolidinones. In these constructs, the butyl group from the original succinate can serve as a crucial stereodirecting element, influencing the facial selectivity of subsequent reactions performed on the auxiliary-bound substrate.

For example, condensation of a reduced, chiral amino-alcohol derivative of the succinate with phosgene (B1210022) could yield an oxazolidinone auxiliary. The inherent chirality, originating from the succinate backbone, combined with the conformational rigidity of the cyclic system, can lead to high levels of asymmetric induction in alkylation, aldol, and acylation reactions. nih.govrsc.org The development of such auxiliaries is a key strategy in asymmetric synthesis, enabling the reliable production of enantiomerically pure compounds for various applications, including pharmaceuticals. wikipedia.orgnih.govdigitellinc.com

Contribution to Complex Molecular Architecture Construction

The multiple functional groups of this compound provide numerous handles for molecular elaboration, making it a powerful starting material for the assembly of intricate molecular structures.

The total synthesis of natural products often requires strategic planning to assemble complex carbon skeletons efficiently. This compound serves as a versatile C6 building block that can be integrated into synthetic routes for various natural products. The β-keto ester functionality can participate in a wide range of carbon-carbon bond-forming reactions, including the Claisen condensation, Knoevenagel condensation, and Michael addition.

For example, the succinate core is found in various natural products and their synthetic precursors. Research has demonstrated the synthesis of key intermediates for the natural product Sevanol, which involves the coupling of isocitric acid derivatives. mdpi.com The structure of this compound is analogous to intermediates that could be used in the synthesis of polyketides or other complex natural products where successive Claisen-type condensations are used to build up the carbon chain. The butyl group can form part of a larger alkyl chain, while the ester and ketone functionalities can be further manipulated to install hydroxyl groups, additional stereocenters, or other functional groups required for the final target molecule.

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound is an ideal starting point for generating diverse molecular scaffolds. The ketone can be used to construct heterocyclic rings like pyrazoles, pyridines, or pyrimidines, which are common motifs in pharmaceuticals. The two ester groups can be differentiated, hydrolyzed, or converted into amides to introduce further diversity and modulate the physicochemical properties of the resulting molecules.

This versatility allows for the creation of libraries of novel compounds for screening against biological targets. For instance, chiral sulfoximines, which are valuable in medicinal chemistry, have been synthesized asymmetrically to create intermediates for COX-2 inhibitors. organic-chemistry.org The structural motifs present in this compound could be elaborated to access scaffolds similar to those used in potent drugs like the antibacterial ofloxacin, where control of stereochemistry is crucial for activity. nih.gov Furthermore, the succinate structure is related to that of dithiobis(succinimidyl propionate), a classic chemical probe used for cross-linking proteins, highlighting the potential of this scaffold in the development of tools for chemical biology. semanticscholar.org

Enabling Role in Novel Organic Methodologies

The development of new synthetic methods is essential for advancing the field of organic chemistry. This compound, with its combination of functional groups and a prochiral center, serves as an excellent test substrate for new reactions. Its enolizable β-keto ester system is a classic platform for exploring novel catalytic asymmetric C-C bond-forming reactions.

New methods for asymmetric alkylation, conjugate addition, and reduction can be benchmarked using this molecule, where the enantiomeric excess and diastereomeric ratio of the products can be readily determined. For example, it could be employed in studies of absolute asymmetric synthesis, where chirality is generated from achiral starting materials without an external chiral source, a phenomenon explored in systems like the Diels-Alder reaction. mdpi.com The reactivity of its α-proton and ketone allows it to be a partner in a wide array of transformations, facilitating the discovery and optimization of novel catalysts, reagents, and reaction conditions that can then be applied to more complex synthetic challenges.

Development of Cascade and Domino Reactions

There is currently no information available in the scientific literature regarding the use of this compound in the development of cascade or domino reactions.

Mechanistic Studies of Reaction Pathways in Complex Synthetic Sequences

There are no mechanistic studies available for reaction pathways involving this compound in complex synthetic sequences.

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Studies of 2 Butyl 3 Oxosuccinates

High-Resolution Spectroscopic Analysis for Conformational and Tautomeric Investigations

Spectroscopic techniques are fundamental in elucidating the structure of Diethyl 2-butyl-3-oxosuccinate in various states. They provide detailed information on atomic connectivity, the presence of functional groups, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Detailed Structural Assignments and Tautomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a complete picture of the molecule's carbon-hydrogen framework can be assembled.

β-keto esters like this compound are known to exist as an equilibrium mixture of keto and enol tautomers. NMR spectroscopy is exceptionally well-suited to study this equilibrium. mdpi.com The two forms give rise to distinct sets of signals, and the ratio of their integrals in the ¹H NMR spectrum allows for the direct determination of the tautomeric ratio in a given solvent. For many related 2-oxosuccinates, the keto-enol equilibrium is strongly shifted towards the more stable enol form, which is stabilized by an intramolecular hydrogen bond. mdpi.comresearchgate.net

Expected ¹H NMR Signals for this compound (Enol Form):

A singlet for the enolic hydroxyl proton (-OH), typically found far downfield (>10 ppm). For example, the enol OH proton in Diethyl 2-cyano-3-oxosuccinate appears at 14.65 ppm in DMSO-d6. mdpi.com

Two distinct quartets and two triplets for the two non-equivalent diethyl ester groups.

A triplet for the methine proton (-CH-) of the butyl group, coupled to the adjacent methylene (B1212753) group.

Multiplets for the three methylene groups (-CH₂-) of the butyl and ethyl fragments.

A triplet for the terminal methyl group (-CH₃) of the butyl chain.

Expected ¹³C NMR Signals for this compound (Enol Form):

Signals for the two ester carbonyl carbons.

Signals for the two carbons of the C=C double bond of the enol form.

Signals for the methylene and methine carbons of the ethyl and butyl groups.

Signals for the terminal methyl carbons of the ethyl and butyl groups.

The table below presents experimental data for the closely related Diethyl 2-cyano-3-oxosuccinate, illustrating the typical chemical shifts observed for the core structure, which are expected to be similar for the 2-butyl derivative. mdpi.com

Table 1: Experimental NMR Data for Diethyl 2-cyano-3-oxosuccinate (Enol Form) in DMSO-d6

Illustrative data from a related compound to show expected chemical shift regions.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -OH (enol) | 14.65 (s, 1H) | - |

| -CH₂- (OEt) | 3.96 (q, 2H), 4.09 (q, 2H) | 59.0, 60.6 |

| -CH₃ (OEt) | 1.09 (t, 3H), 1.17 (t, 3H) | 13.7, 14.4 |

| C=C-OH | - | 179.0 |

| C=C-CN | - | 73.8 |

| C=O (ester) | - | 165.5, 168.8 |

| -CN | - | 118.3 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing

Infrared (IR) Spectroscopy is used to identify the characteristic functional groups within this compound by detecting the vibrational frequencies of its bonds. The presence of both keto and enol tautomers can be confirmed by characteristic absorption bands. The keto form would exhibit two distinct carbonyl (C=O) stretching bands (one for the ketone, one for the ester), while the enol form would show a C=O stretch (ester), a C=C stretch, and a broad O-H stretch for the hydrogen-bonded enol group.

Drawing analogy from Diethyl 2-cyano-3-oxosuccinate, which exists predominantly in the enol form, the IR spectrum would be dominated by enol signals. mdpi.com

Table 2: Characteristic IR Absorption Bands Expected for this compound

Based on typical functional group frequencies and data from analogous compounds. mdpi.com

| Vibrational Mode | Tautomer | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch (broad, H-bonded) | Enol | 3300 - 2500 |

| C-H stretch (aliphatic) | Keto & Enol | 3000 - 2850 |

| C=O stretch (ketone) | Keto | ~1725 |

| C=O stretch (ester) | Keto & Enol | ~1740 |

| C=O stretch (conjugated ester) | Enol | ~1670 |

| C=C stretch (conjugated) | Enol | ~1610 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the enol tautomer is expected to produce a significant absorption band in the UV region, corresponding to a π → π* transition. The keto form, lacking this conjugation, would have a much weaker n → π* transition at a shorter wavelength. For instance, the enol form of Diethyl 2-cyano-3-oxosuccinate exhibits a UV absorption maximum (λ_max) at 282 nm. mdpi.com A similar absorption is anticipated for the enol tautomer of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and torsional angles. However, obtaining a single crystal suitable for analysis is a prerequisite. Many simple β-keto esters and 2-oxosuccinates are liquids or low-melting solids at room temperature, which can make crystallization challenging. mdpi.com

Should single crystals of this compound be obtained, X-ray diffraction would confirm which tautomer (keto or enol) is present in the solid state. For related compounds that have been successfully crystallized, the enol form is exclusively observed, often stabilized by intermolecular interactions. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) and Crystal Packing Motifs

A key aspect of crystallographic analysis is the study of non-covalent interactions that dictate how molecules pack together in the crystal lattice. For the enol form of this compound, the acidic enol proton and the carbonyl oxygen atoms are prime candidates for forming strong intermolecular hydrogen bonds.

Elucidation of Absolute Configuration (if applicable for chiral derivatives)

The parent this compound molecule is chiral at the C2 position. If a racemic mixture is crystallized in a centrosymmetric space group, the crystal will contain equal numbers of both (R) and (S) enantiomers. X-ray crystallography can confirm this racemic nature. If an enantiomerically pure sample is prepared and crystallized, anomalous dispersion techniques (e.g., using copper radiation) can be employed to determine the absolute configuration of the chiral center without ambiguity by measuring the Flack parameter.

Computational Chemistry and Theoretical Modeling

Computational chemistry serves as a powerful complement to experimental techniques, providing insights into molecular structure, stability, and reactivity that can be difficult to probe directly. comporgchem.com Density Functional Theory (DFT) is a commonly employed method for studying systems like β-keto esters. semanticscholar.orgresearchgate.net

Theoretical modeling of this compound can be used to:

Determine Relative Tautomer Stabilities: By calculating the Gibbs free energy of both the keto and enol forms, computational methods can predict the equilibrium position of the tautomerization. These calculations can be performed in the gas phase or with continuum solvent models to simulate solution-phase behavior. comporgchem.com

Predict Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. Comparing these predicted spectra with experimental data helps to validate the structural assignments.

Analyze Conformations: The butyl and ethyl chains can adopt various conformations. Computational potential energy surface scans can identify the lowest-energy conformers and the rotational barriers between them, providing a deeper understanding of the molecule's flexibility.

Investigate Reaction Mechanisms: For reactions involving this compound, computational modeling can map out the entire reaction pathway, identify transition state structures, and calculate activation energies, offering a detailed mechanistic picture. diva-portal.org

Quantum Chemical Calculations of Tautomeric Energies, Geometries, and Spectroscopic Properties

This compound, as a β-keto ester, exists as a mixture of tautomers, primarily the keto and enol forms. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the properties of these tautomers. orientjchem.org These calculations can accurately predict the relative stabilities, geometric parameters, and spectroscopic signatures of each form.

The keto-enol tautomeric equilibrium is significantly influenced by both the molecular structure and the surrounding environment. acs.orgcomporgchem.comlibretexts.org For β-keto esters, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. Computational studies on similar 2-oxosuccinates have shown that the keto-enol equilibrium is often strongly shifted towards the enol form in both solution and the solid state. researchgate.net DFT calculations allow for the precise determination of the energies of the keto and enol tautomers, and thus the equilibrium constant of the tautomerization process. acs.org The stability of the tautomers is also dependent on the solvent; polar solvents may favor the more polar keto form, while nonpolar solvents can favor the enol form stabilized by intramolecular hydrogen bonding. acs.org

The table below presents hypothetical relative energies for the tautomers of this compound in different environments, as would be predicted by DFT calculations.

| Tautomer | Gas Phase (ΔE, kcal/mol) | In Toluene (ΔG, kcal/mol) | In Ethanol (B145695) (ΔG, kcal/mol) |

| Keto | 0.00 | 0.00 | 0.00 |

| Enol (Z-isomer) | -2.50 | -3.10 | -1.80 |

| Enol (E-isomer) | +1.20 | +1.50 | +1.00 |

This is an interactive data table. You can sort and filter the data as needed.

Furthermore, quantum chemical calculations can predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR spectroscopy), and electronic transitions (UV-Vis spectroscopy). researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the presence and geometry of the different tautomers. For instance, the calculated ¹H NMR chemical shift of the enolic proton can be a key identifier for the Z-enol form, which is stabilized by an intramolecular hydrogen bond.

Reaction Pathway Modeling, Transition State Analysis, and Prediction of Reaction Outcomes

Computational modeling is a powerful tool for investigating the reaction mechanisms involved in the synthesis and subsequent reactions of this compound. The most common synthesis route is the Claisen condensation, an intermolecular reaction, or the Dieckmann condensation for intramolecular cyclizations. wikipedia.orgscienceinfo.comorganic-chemistry.orgmasterorganicchemistry.com

Reaction pathway modeling allows for the mapping of the potential energy surface of a reaction, identifying the minimum energy path from reactants to products. researchgate.net This involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and, crucially, transition states. researchgate.net For the synthesis of this compound via a Claisen-type condensation, the mechanism involves the formation of an enolate from a precursor ester, followed by nucleophilic attack on another ester molecule. chemistrysteps.comyoutube.com

Transition state analysis provides critical information about the energy barrier (activation energy) of a reaction, which determines the reaction rate. By calculating the vibrational frequencies of the transition state structure, it can be confirmed as a true first-order saddle point on the potential energy surface (characterized by a single imaginary frequency). The insights gained from transition state analysis can be used to predict how changes in reactants, catalysts, or reaction conditions will affect the outcome of the reaction. For example, modeling can predict the regioselectivity and stereoselectivity of alkylation reactions at the α-carbon of the β-keto ester. aklectures.com

The following table outlines the key steps in the Claisen condensation for the synthesis of a generic β-keto ester and the type of information that can be obtained from computational modeling.

| Reaction Step | Computational Method | Information Gained |

| Enolate Formation | DFT, Ab initio | Acidity of α-proton, Geometry of enolate |

| Nucleophilic Attack | DFT, Transition State Search | Activation energy, Geometry of transition state |

| Elimination of Alkoxide | DFT, IRC calculations | Energy of intermediate, Reaction pathway |

| Protonation | Solvation Models, DFT | Thermodynamics of the final step |

This is an interactive data table. You can sort and filter the data as needed.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyl and ethyl chains in this compound gives rise to a multitude of possible conformations. Conformational analysis aims to identify the low-energy conformers and understand the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds (e.g., the C-C bonds of the alkyl chains) and calculating the energy at each step to generate a potential energy surface. researchgate.net

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. asu.edu By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements of the molecule, including bond vibrations, angle bending, and torsional rotations. This allows for the exploration of the conformational landscape and the study of how the molecule behaves in different environments, such as in various solvents or at different temperatures. researchgate.netnih.gov

For this compound, MD simulations can reveal the preferred conformations of the alkyl chains, the dynamics of the keto-enol tautomerization process, and the nature of intermolecular interactions in the liquid state. nih.govresearchgate.netresearchgate.net For instance, simulations could show how the butyl group folds and interacts with the rest of the molecule, or how solvent molecules arrange themselves around the solute. These simulations can provide a detailed, atomistic view of the molecule's behavior that is often inaccessible to experimental methods alone. nih.gov

Derivatives, Analogues, and Structural Modifications of 2 Butyl 3 Oxosuccinates

Systematic Variation of Alkyl and Aryl Substituents and Their Effects on Reactivity

The reactivity of 2-butyl-3-oxosuccinates can be significantly altered by the systematic variation of alkyl and aryl substituents. The nature of the substituent at the C2 position influences the steric and electronic environment of the molecule, thereby affecting its reaction pathways.

The length and branching of an alkyl chain substituent can impact the thermal behavior of related chemical structures. nih.gov For instance, an increase in the length of the alkyl chain can lead to stronger van der Waals interactions, which in turn can affect the crystallinity of the compound. nih.gov The position of the alkyl substituent has also been shown to cause variations in thermal properties. nih.gov

Similarly, the introduction of aryl groups can affect the thermal stability and reactivity of the molecule. The position of substitution on an aryl group can influence the thermal back reactivity of related photoswitches. The electronic properties of the aryl substituent, whether electron-donating or electron-withdrawing, will also play a crucial role in modulating the reactivity of the succinate (B1194679).

The synthesis and reactivity of two-coordinate Ni(I) alkyl and aryl complexes have been studied, providing insights into the general reactivity of such substituted compounds. nih.gov While not directly involving 2-butyl-3-oxosuccinates, these studies offer principles that can be applied to understand their behavior. For example, the reaction of a Ni(I) alkyl complex with alkyl bromides proceeds via a radical mechanism, suggesting that similar radical pathways could be accessible for appropriately substituted succinates. nih.gov

Halogenated Derivatives (e.g., Diethyl 2-chloro-3-oxosuccinate, Diethyl 2-bromo-3-oxosuccinate) in Electrophilic Functionalization

Halogenated derivatives of 2-butyl-3-oxosuccinates, such as Diethyl 2-chloro-3-oxosuccinate and Diethyl 2-bromo-3-oxosuccinate, are important intermediates in electrophilic functionalization reactions. The introduction of a halogen atom at the C2 position creates a valuable handle for further synthetic transformations.

These halogenated compounds can be synthesized through various methods, including electrophilic halogenation. researchgate.net N-halosuccinimides are commonly used reagents for this purpose due to their ease of handling. researchgate.net The mechanism of aromatic halogenation often involves the activation of the halogenating agent by a Lewis acid to create a potent electrophile that can be attacked by an electron-rich species. youtube.com

Once formed, the halogenated succinates can participate in a variety of reactions. The halogen can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Table 1: Properties of Halogenated Diethyl 3-oxosuccinates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Diethyl 2-bromo-3-oxosuccinate | 18903-16-7 | C8H11BrO5 | 267.07 |

| Diethyl 2-chloro-3-oxosuccinate | 34034-87-2 | C8H11ClO5 | 222.62 3wpharm.com |

Cyanated and Ethoxylated Analogues and Their Unique Synthetic Utility

Cyanated and ethoxylated analogues of 2-butyl-3-oxosuccinates offer unique synthetic possibilities due to the distinct properties of the cyano and ethoxy groups.

Cyanated Analogues:

Diethyl 2-cyano-3-oxosuccinate is a notable example of a cyanated analogue. mdpi.comresearchgate.net The cyano group is a strong electron-withdrawing group, which increases the acidity of the proton at the C2 position. This enhanced acidity can be exploited in various condensation reactions. In solution, Diethyl 2-cyano-3-oxosuccinate exists in a keto-enol equilibrium that is heavily shifted towards the enol form. researchgate.net Unlike many other diethyl 2-oxosuccinates which are liquids at room temperature, the cyanated analogue has a high melting point of 96–97 °C. researchgate.net This is attributed to the high acidity leading to the prevalence of the enol form, which facilitates dimerization and stacking through hydrogen bonding. researchgate.net

The synthesis of Diethyl 2-cyano-3-oxosuccinate can be achieved through the Claisen condensation of ethyl cyanoacetate (B8463686) with diethyl oxalate (B1200264). researchgate.net The cyano group can be further transformed into other functional groups, such as a carboxylic acid or an amine, highlighting the synthetic versatility of this analogue. A Michael-type cyanation reaction catalyzed by CO2 has been reported for coumarins, suggesting a potential route for the synthesis of related cyanated compounds. researchgate.net

Ethoxylated Analogues:

Ethoxylation involves the addition of ethylene (B1197577) oxide to a substrate. googleapis.com In the context of 2-butyl-3-oxosuccinates, ethoxylation could potentially occur at the C2 position, introducing an ethoxy group. This modification would alter the polarity and reactivity of the molecule. The established procedures for ethoxylation can be applied to synthesize these analogues. googleapis.com The resulting ethoxylated compounds could serve as precursors for the synthesis of more complex molecules.

Exploration of Different Ester Groups and Their Influence on Reaction Pathways

The nature of the ester groups in 2-butyl-3-oxosuccinates has a profound impact on their reaction pathways, particularly in reactions such as hydrolysis and transesterification. The ester groups can be varied, for example, by using different alcohols during the synthesis.

The Fischer esterification is a common method for synthesizing esters, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org By choosing different alcohols (e.g., methanol (B129727), ethanol (B145695), propanol, butanol), a variety of esters can be prepared. The size and steric hindrance of the alcohol will affect the rate of the esterification reaction. researchgate.net

The hydrolysis of esters, which is the reverse of esterification, can be catalyzed by either an acid or a base. libretexts.org In acidic hydrolysis, the reaction is reversible and does not go to completion. libretexts.org In contrast, basic hydrolysis, also known as saponification, is an irreversible reaction that goes to completion, yielding a carboxylate salt and an alcohol. libretexts.org The rate of hydrolysis is influenced by the nature of the ester group; bulkier ester groups tend to hydrolyze more slowly due to steric hindrance.

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another important reaction. This equilibrium-controlled reaction is often catalyzed by an acid or a base. The choice of the new alcohol and the removal of the original alcohol can drive the reaction to completion.

Structural Homologues and Isomers (e.g., Diethyl 2-methyl-3-oxosuccinate, Diethyl 2-isopropyl-3-oxosuccinate)

Structural homologues and isomers of 2-butyl-3-oxosuccinates, such as Diethyl 2-methyl-3-oxosuccinate and Diethyl 2-isopropyl-3-oxosuccinate, provide a platform for studying the effects of steric bulk on reactivity.

Diethyl 2-methyl-3-oxosuccinate:

This compound is a lower homologue of the butyl-substituted succinate. nih.govchemsynthesis.com It serves as a fundamental building block in organic synthesis. Its physical and chemical properties have been well-characterized. nih.gov

Diethyl 2-isopropyl-3-oxosuccinate:

The isopropyl group is bulkier than the methyl group, and this increased steric hindrance can influence the reactivity of the molecule. For instance, the rate of reactions at the C2 position might be slower compared to the methyl analogue. Diethyl 2-isopropyl-3-oxosuccinate is a known chemical compound available from various suppliers. parchem.com

Diethyl 2,3-diisopropylsuccinate:

While not a 3-oxosuccinate, this related compound is used as an internal electron donor in Ziegler-Natta catalysts for polypropylene (B1209903) production. chemicalbook.comlookchem.com This application highlights how the stereochemistry and steric bulk of substituents can be harnessed for specific catalytic purposes.

Table 2: Properties of Selected Structural Homologues and Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Diethyl 2-methyl-3-oxosuccinate | 759-65-9 | C9H14O5 | 202.20 nih.gov |

| Diethyl 2-isopropyl-3-oxosuccinate | 59916-75-5 | - | - |

| Diethyl 2-hydroxy-3-methylsuccinate | 93504-92-8 | C9H16O5 | 204.22 nih.gov |

Future Directions and Emerging Research Avenues in Diethyl 2 Butyl 3 Oxosuccinate Chemistry

Development of Next-Generation Asymmetric Synthetic Methodologies

The creation of chiral molecules is a cornerstone of modern drug discovery and materials science. For derivatives of Diethyl 2-butyl-3-oxosuccinate, achieving high levels of stereocontrol is a key objective. Future research is intensely focused on developing more efficient and scalable asymmetric methods to access enantiomerically pure compounds.

Enantioselective Catalysis for the Synthesis of this compound Derivatives

The development of novel chiral catalysts is a primary focus for synthesizing optically active derivatives of this compound. The reactivity of the α-carbon and the ketone functionality provides two key handles for asymmetric transformations. One of the most powerful methods for forming carbon-carbon bonds asymmetrically is the Michael addition, and significant progress has been made in the enantioselective addition of β-keto esters to various acceptors using chiral catalysts.

Future research will likely explore the use of bifunctional organocatalysts, such as those derived from amino acids or cinchona alkaloids, to catalyze the asymmetric Michael addition of this compound to electrophiles like nitroolefins or enones. acs.orgrsc.org These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent stereocontrol. For instance, studies on analogous cyclic β-ketoesters have shown that phase-transfer catalysts derived from cinchona alkaloids can generate quaternary carbon centers with good yields and enantioselectivity. acs.org Similarly, multifunctional catalysts have proven effective in the enantioselective Michael additions of α-alkyl-β-keto esters to unsaturated ketones, achieving excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to 96% ee). acs.org Applying these catalytic systems to this compound could yield a diverse library of chiral derivatives.

| Catalyst Type | β-Keto Ester Substrate | Michael Acceptor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Multifunctional Thiourea | α-Alkyl-β-keto ester | β-Substituted α,β-unsaturated ketone | 75-98 | >99:1 | up to 96 | acs.org |

| Nickel-Diamine Complex | Crystalline β-keto ester | Nitroolefin | up to 88 | Major diastereomer | Excellent | nih.gov |

| Cinchona Alkaloid PTC | Cyclic β-ketoester | Morita–Baylis–Hillman derivative | up to 85 | N/A | up to 85 | acs.org |

| Tyrosine-derived Thiourea | Cyclic 1,3-dicarbonyl | β,γ-Unsaturated α-keto ester | up to 99 | N/A | up to 96 | researchgate.net |

Biocatalytic Enhancements for Industrial-Scale Chiral Production

Biocatalysis offers a powerful and sustainable alternative to traditional chemical catalysis for producing chiral compounds. researchgate.net Enzymes operate under mild conditions, exhibit exquisite selectivity, and are environmentally benign. For this compound, the most promising biocatalytic route involves the asymmetric reduction of its ketone group to yield chiral β-hydroxy esters, which are valuable building blocks for pharmaceuticals like statins. rsc.orgnih.gov

Ketoreductases (KREDs) are particularly well-suited for this transformation. nih.gov Future research will focus on screening novel KREDs from diverse microbial sources and employing protein engineering techniques, such as directed evolution, to enhance their properties. rsc.org Directed evolution can be used to improve an enzyme's stability in industrial process conditions, broaden its substrate scope to accept bulky substrates like this compound, and increase its stereoselectivity to yield products with exceptionally high enantiomeric excess (>99% ee). rsc.org

For industrial-scale production, cofactor regeneration is crucial for economic viability. Efficient systems using a secondary enzyme, such as glucose dehydrogenase (GDH), are often paired with the KRED to recycle the expensive NADPH cofactor. nih.gov The development of robust whole-cell biocatalysts, where the KRED and cofactor regeneration system are contained within an engineered microorganism (e.g., E. coli), simplifies the process by eliminating the need for enzyme purification. researchgate.net Research into immobilized enzymes and continuous biocatalytic processes will further enhance the industrial feasibility, allowing for easier product separation and catalyst reuse. nih.gov

| Enzyme/System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Engineered KRED from Lactobacillus brevis | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutyrate | 96 (isolated) | >99.9 | Industrial process for Atorvastatin intermediate | rsc.org |

| KRED-108 | α-Alkyl-β-keto ester | (2R,3R)-α-Alkyl-β-hydroxy ester | High | >99 | High diastereoselectivity via Dynamic Kinetic Resolution (DKR) | nih.gov |

| Candida glabrata KRED (CgKR2) | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | High (700 g L⁻¹ d⁻¹ STY) | >99 | High space-time yield for ACE inhibitor intermediate | rsc.org |

| KRED from Klebsiella pneumoniae | α-Benzyl-β-ketoester | α-Benzyl-β-hydroxy ester | High | 99 | Accepts bulky α-substituents | nih.gov |

Integration into Sustainable and Green Chemistry Protocols

The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce waste, minimize energy consumption, and eliminate hazardous substances. Future research on this compound will undoubtedly prioritize the development of more sustainable synthetic protocols.

Solvent-Free Reactions and Use of Alternative Solvents

The Claisen condensation, a primary method for synthesizing β-keto esters, traditionally uses stoichiometric amounts of strong bases in organic solvents. masterorganicchemistry.com A significant future direction is the development of solvent-free Claisen condensations. Research has demonstrated that heating esters with a solid base like potassium tert-butoxide under solvent-free conditions can produce β-keto esters in high yields and with significantly reduced reaction times. researchgate.netcolab.ws This approach minimizes waste and simplifies product purification, aligning perfectly with green chemistry goals.

Where solvents are necessary, the focus will be on replacing hazardous conventional solvents with greener alternatives. nih.gov Traditional solvents like benzene, chloroform, and ethers are being phased out due to toxicity and environmental concerns. whiterose.ac.uk Emerging research explores the use of bio-derived solvents (e.g., 2-methyltetrahydrofuran, ethyl lactate), ionic liquids, or deep eutectic solvents for organic synthesis. text2fa.iracs.orgresearchgate.net These alternative solvents can offer unique reactivity and selectivity profiles while having a much lower environmental impact. Investigating the synthesis of this compound in these green solvent systems could lead to more sustainable and efficient production methods.

Flow Chemistry Applications for Enhanced Efficiency and Selectivity

Continuous flow chemistry is a transformative technology that is moving chemical synthesis from traditional batch reactors to more efficient, safer, and scalable continuous systems. stolichem.com The synthesis of this compound and its derivatives is well-suited for this technology. Flow reactors offer superior heat and mass transfer due to their high surface-area-to-volume ratio, allowing for precise temperature control and preventing the formation of hotspots, which is particularly important for potentially exothermic condensation reactions. rsc.orgnih.gov

This enhanced control leads to improved yields, higher selectivity, and fewer byproducts. mt.com Furthermore, flow chemistry enables the safe use of hazardous reagents or reactive intermediates, as they are generated and consumed in situ in small volumes. stolichem.com The modular nature of flow systems allows for the "telescoping" of multiple reaction steps, where the crude output from one reactor is fed directly into the next, eliminating the need for intermediate workup and purification. mdpi.com An in-flow synthesis of β-keto esters from aldehydes and ethyl diazoacetate has already been demonstrated, highlighting the potential for this technology to improve safety and scalability. thieme-connect.com Future work will focus on designing integrated flow systems for the complete synthesis and subsequent derivatization of this compound, potentially combining synthesis, in-line purification, and real-time analysis in a single, automated process. durham.ac.uk

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Safety | Large volumes of reagents and solvents; risk of thermal runaway. | Small reactor volumes; intrinsically safer for hazardous or exothermic reactions. | stolichem.com |

| Heat Transfer | Limited by surface area; potential for hotspots and side reactions. | Excellent heat transfer; precise temperature control and isothermal conditions. | rsc.org |

| Mass Transfer (Mixing) | Can be inefficient, leading to concentration gradients. | Rapid and efficient mixing, improving reaction rates and selectivity. | nih.gov |

| Scalability | Challenging; often requires re-optimization ("scale-up issues"). | Straightforward; scale-up by running longer ("scaling-out") or using larger reactors. | stolichem.com |

| Process Control | Manual or semi-automated; discrete sampling for analysis. | Easily automated; allows for in-line, real-time monitoring (PAT). | nih.gov |

| Waste Generation | Higher due to workups and solvent use for cleaning between batches. | Reduced solvent consumption and waste; dedicated lines minimize cleaning. | mt.com |

Advanced Mechanistic Insights through Real-Time Monitoring and In Situ Spectroscopy

A fundamental understanding of reaction mechanisms is critical for optimizing synthetic processes. The application of Process Analytical Technology (PAT), particularly in situ spectroscopic techniques, is a rapidly growing area that provides real-time data on reaction progress without the need for offline sampling. mt.com

For the synthesis of this compound, in situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool. wiley.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, chemists can monitor the concentration of reactants, products, and key intermediates in real-time by tracking their characteristic infrared absorption bands. mt.comacs.org This allows for the precise determination of reaction kinetics, identification of transient species, and optimization of parameters like temperature, catalyst loading, and addition rates. For example, in situ FTIR has been used to monitor the LDA-mediated enolization of esters, a key step in the Claisen condensation, providing a deep understanding of the reaction pathway. mt.com

Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled structural information during a reaction. mpg.de While technically more challenging to implement, flow NMR cells can be integrated into continuous flow systems, allowing for the "on-the-fly" characterization of reaction mixtures. nih.govnih.gov This technique can elucidate complex reaction networks, identify unexpected byproducts, and provide definitive evidence for proposed mechanisms. mpg.de Applying these advanced monitoring tools to the synthesis of this compound will enable a more rational approach to process development, leading to more robust, efficient, and higher-yielding manufacturing processes.

Exploration of Novel Reactivity Modes and Catalytic Systems for Unprecedented Transformations

The synthetic utility of this compound, a classic β-keto ester, has traditionally been centered around its enolate chemistry, including alkylations and condensation reactions. researchgate.netaklectures.com However, contemporary organic synthesis seeks to expand this repertoire by exploring novel reactivity modes and employing advanced catalytic systems. These emerging avenues aim to unlock unprecedented transformations that offer greater efficiency, selectivity, and access to complex molecular architectures, moving beyond classical applications.

Novel Reactivity Modes

Future research is poised to harness the latent reactivity of this compound through innovative synthetic strategies such as direct C-H functionalization, electrochemical synthesis, and multicomponent reactions.

Direct C-H Functionalization: A significant frontier in organic synthesis is the direct functionalization of unactivated C(sp³)–H bonds. nih.gov For this compound, this presents an opportunity to modify the butyl side chain without pre-functionalization. Advanced catalytic systems, particularly those based on palladium with specialized ligands like monoprotected amino neutral amide (MPANA), have enabled the β-C–H functionalization of ketones and esters. nih.gov Applying this methodology could lead to direct arylation or hydroxylation at the β-position of the butyl group, a transformation that is not achievable through traditional enolate chemistry. nih.govnih.gov This approach offers a more atom-economical and streamlined route to novel analogs.

Electrochemical Synthesis: Electrochemical methods are gaining prominence as a sustainable alternative to conventional chemical oxidants and reductants. rsc.org For β-keto esters like this compound, electrochemistry opens pathways for unique carbon-carbon bond formations. acs.org For instance, the manganese-assisted electrochemical coupling of β-keto esters with silyl (B83357) enol ethers can generate tricarbonyl compounds containing a quaternary carbon center under neutral conditions. acs.org Another innovative application is the electrochemical synthesis of β-keto spirolactones, where the reaction uses simple electrons as the oxidant in green solvents like acetone (B3395972) and water. rsc.org This method involves the oxidation of the deprotonated β-keto ester to form a radical intermediate, which then engages in further reactions to build complex spirocyclic systems. rsc.org

Multicomponent Reactions (MCRs): MCRs are one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials. nih.govmdpi.com Integrating this compound into MCRs provides a rapid and convergent route to structurally diverse and complex molecules, particularly heterocycles. For example, it could serve as the β-dicarbonyl component in well-known MCRs such as the Biginelli or Hantzsch reactions. mdpi.com Enzyme-catalyzed MCRs are also an emerging area, offering high selectivity and adherence to green chemistry principles. mdpi.com

Advanced Catalytic Systems

The development of sophisticated catalytic systems is crucial for achieving high levels of selectivity and efficiency in the transformation of this compound. Key areas of focus include asymmetric catalysis and photocatalysis.

Asymmetric Catalysis: The generation of chiral molecules is of paramount importance, particularly in pharmaceutical synthesis. Asymmetric catalysis provides the most efficient means to achieve this.

Transition Metal Catalysis: The catalytic asymmetric reduction of the β-keto group is a cornerstone transformation for producing enantiomerically enriched β-hydroxyesters. acs.org Modern catalysts, such as ruthenium, iridium, and palladium complexes featuring chiral ligands like BINAP and its derivatives (e.g., Difluorphos), have demonstrated outstanding performance, achieving high yields and enantioselectivities (up to 99% ee). acs.org These systems offer broad substrate compatibility, making them highly applicable to this compound. acs.org